molecular formula C7H7N3O4 B061565 2-Hydrazinyl-5-nitrobenzoic acid CAS No. 185556-56-3

2-Hydrazinyl-5-nitrobenzoic acid

Cat. No. B061565
M. Wt: 197.15 g/mol
InChI Key: YOHRLDNFBRTUNQ-UHFFFAOYSA-N
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Description

"2-Hydrazinyl-5-nitrobenzoic acid" is a chemical compound of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds and as a building block for various chemical reactions. Its molecular structure, featuring both a hydrazinyl and a nitro group attached to a benzoic acid core, makes it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions starting from commercially available multireactive building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a starting material for heterocyclic oriented synthesis (HOS), leading to various nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013). Similarly, hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid have been synthesized, demonstrating the potential for creating a variety of biologically active compounds (Popiołek et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Hydrazinyl-5-nitrobenzoic acid, such as 5-amino-2-nitrobenzoic acid, has been elucidated through X-ray diffraction, revealing insights into their crystalline structures and intermolecular interactions (Mrozek & Głowiak, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of related nitrobenzoic acids involve various functional group transformations and the formation of cyclic compounds. For example, N-Methyl-4-hydrazino-7-nitrobenzofurazan serves as a reagent for aldehyde and ketone determination, showcasing the diverse reactivity of nitrobenzoic acid derivatives (Büldt & Karst, 1999).

Physical Properties Analysis

Physical properties such as crystal structure, hydrogen bonding, and thermal properties have been studied for compounds like 5-amino-2-nitrobenzoic acid. These studies provide valuable information on the solid-state behavior and stability of nitrobenzoic acid derivatives (Mrozek & Głowiak, 2004).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and conditions, have been extensively explored. Compounds such as 2-nitro-5-thiocyanatobenzoic acid have been investigated for their potential to modify thiol groups, demonstrating the chemical versatility of nitrobenzoic acid derivatives (Price, 1976).

Scientific Research Applications

Nonlinear Optical Properties

2-Hydrazinyl-5-nitrobenzoic acid derivatives exhibit notable third-order nonlinear optical properties. These properties make them promising candidates for photonic applications. For instance, compounds like ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate and others, when doped into poly (methyl methacrylate) (PMMA), showcase high nonlinear optical behavior. This finding is particularly crucial for applications in optical limiting and photonics devices, as evidenced by their significant third-order nonlinear susceptibility and nonlinear refractive index values (Nair et al., 2022).

Synthesis and Reactivity

The compound's reactivity has been leveraged in synthesizing various derivatives with potential pharmacological applications, although this primarily relates to medicinal chemistry and may not be within the scope of the current request. For instance, 5-nitrobenzo[b]thiophene-2-carboxylic acid is converted into corresponding hydrazide and azide forms, showcasing the compound's versatility in chemical transformations (Fakhr et al., 2009).

properties

IUPAC Name

2-hydrazinyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c8-9-6-2-1-4(10(13)14)3-5(6)7(11)12/h1-3,9H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHRLDNFBRTUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560969
Record name 2-Hydrazinyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-5-nitrobenzoic acid

CAS RN

185556-56-3
Record name 2-Hydrazinyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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